5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole
CAS No.: 138572-15-3
Cat. No.: VC21178325
Molecular Formula: C10H8N4S
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138572-15-3 |
|---|---|
| Molecular Formula | C10H8N4S |
| Molecular Weight | 216.26 g/mol |
| IUPAC Name | (4-methyl-3-phenyl-1,2,4-thiadiazol-5-ylidene)cyanamide |
| Standard InChI | InChI=1S/C10H8N4S/c1-14-9(8-5-3-2-4-6-8)13-15-10(14)12-7-11/h2-6H,1H3 |
| Standard InChI Key | FHECVOVKWPDTPU-UHFFFAOYSA-N |
| SMILES | CN1C(=NSC1=NC#N)C2=CC=CC=C2 |
| Canonical SMILES | CN1C(=NSC1=NC#N)C2=CC=CC=C2 |
Introduction
Chemical Structure and Identification
5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole is a nitrogen and sulfur-containing heterocyclic compound. Its structure features a thiadiazole ring with a phenyl substituent at position 3, a methyl group at position 4, and a cyanimino group at position 5. This unique arrangement of functional groups contributes to its potential biological activity and chemical reactivity.
Basic Identification Data
Table 1: Identification Parameters of 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole
| Parameter | Value |
|---|---|
| CAS Number | 138572-15-3 |
| IUPAC Name | (4-methyl-3-phenyl-1,2,4-thiadiazol-5-ylidene)cyanamide |
| Molecular Formula | C₁₀H₈N₄S |
| Molecular Weight | 216.26 g/mol |
| InChI | InChI=1S/C10H8N4S/c1-14-9(8-5-3-2-4-6-8)13-15-10(14)12-7-11/h2-6H,1H3 |
| InChIKey | FHECVOVKWPDTPU-UHFFFAOYSA-N |
| SMILES | CN1C(=NSC1=NC#N)C2=CC=CC=C2 |
The compound is also known by several synonyms, including (4-methyl-3-phenyl-1,2,4-thiadiazol-5-ylidene)cyanamide and Cyanamide, (4-methyl-3-phenyl-1,2,4-thiadiazol-5(4H)-ylidene)- (9CI) .
Physical and Chemical Properties
The physical and chemical properties of 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole are critical for understanding its behavior in various applications and chemical reactions. While some properties have been experimentally determined, others are predicted based on molecular modeling and computational chemistry.
Physical Properties
Table 2: Physical Properties of 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole
| Property | Value | Status |
|---|---|---|
| Physical State | Solid | Predicted |
| Boiling Point | 328.1±25.0 °C | Predicted |
| Density | 1.29±0.1 g/cm³ | Predicted |
| XLogP3-AA | 2.1 | Computed |
| Exact Mass | 216.04696745 Da | Computed |
Relation to Other Thiadiazole Compounds
5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole belongs to the broader family of thiadiazole compounds, many of which have demonstrated significant biological activities. Understanding its relation to other thiadiazole derivatives provides context for its potential applications.
Comparison with Related Thiadiazole Compounds
While specific biological data for 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole is limited in the search results, related compounds from the thiadiazole family have shown promising biological activities. For instance, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles demonstrated significant cytotoxicity against various human cancer cell lines, including lung cancer (A549), ovarian cancer (SK-OV-3), skin cancer (SK-MEL-2), and colon cancer (HCT15) .
These compounds were synthesized through condensation of thiosemicarbazide with substituted benzaldehydes, followed by cyclization with acetic anhydrides. Structure-activity relationship studies revealed that optimal electron density on the C-5 phenyl ring is crucial for cytotoxic activity .
Structural Variations and Their Impact
Different substitutions on the thiadiazole ring can significantly affect biological activity. For example, in the study of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles:
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The 4-hydroxy analogue (2h) showed the highest activity against the SK-MEL-2 cell line (IC₅₀ 4.27 µg/ml)
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Compounds with 3-methoxy-4-hydroxy- (2j), 4-hydroxy- (2h), and 4-methyl (2b) substituents exhibited the highest activity against SK-OV-3, HCT15, and A549 cell lines, respectively
This suggests that the specific functional groups and their positions on the thiadiazole scaffold significantly influence bioactivity, which may also apply to 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole.
| Supplier | Product Number | Purity | Packaging | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| American Custom Chemicals Corporation | CHM0383610 | 95.00% | 5 mg | $498.37 | December 16, 2021 |
| Santa Cruz Biotechnology | sc-284614 | Not specified | 1 g | $650.00 | 2025 (listing date) |
The relatively high price for small quantities indicates that this compound is primarily marketed for specialized research applications rather than industrial use .
Analytical Characterization
Proper characterization of 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole is essential for confirming its identity and purity in research applications.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used for structural confirmation and analysis of this compound. These techniques provide detailed information about the molecular structure and functional groups present, which is essential for understanding its chemical and biological properties.
Other Analytical Methods
Mass spectrometry and elemental analysis can provide additional confirmation of the compound's identity and purity. High-Performance Liquid Chromatography (HPLC) may also be used for quantitative analysis and to assess sample purity.
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